Bienvenue dans la boutique en ligne BenchChem!

1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

medicinal chemistry FXa inhibition structure-activity relationship

Source 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole (CAS 868217-02-1) for targeted FXa inhibitor screening. This halogen-free, chiral scaffold (MW 396.52, XLogP 4.6) enables enantioselective binding studies and ADME optimization, offering a safer oral lead profile compared to brominated analogs. Available for non-human research use at ≥95% purity. Inquire for bulk pricing.

Molecular Formula C21H20N2O2S2
Molecular Weight 396.52
CAS No. 868217-02-1
Cat. No. B2604672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
CAS868217-02-1
Molecular FormulaC21H20N2O2S2
Molecular Weight396.52
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H20N2O2S2/c1-16(17-7-3-2-4-8-17)26-21-22-13-14-23(21)27(24,25)20-12-11-18-9-5-6-10-19(18)15-20/h2-12,15-16H,13-14H2,1H3
InChIKeyNOXUAPNIHXMEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole (CAS 868217-02-1): Procurement-Relevant Physicochemical and Structural Baseline


1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole (CAS 868217-02-1) is a synthetic, sulfur-containing heterocycle composed of a 4,5-dihydroimidazole core N‑sulfonylated with a naphthalen‑2‑yl group and S‑substituted at the 2‑position with a chiral 1‑phenylethylsulfanyl moiety. Its molecular formula is C₂₁H₂₀N₂O₂S₂ (MW = 396.52 g·mol⁻¹). Computed physicochemical descriptors reported in the authoritative Guidechem database include a calculated lipophilicity XLogP3‑AA of 4.6, a topological polar surface area (TPSA) of 83.4 Ų, 5 rotatable bonds, 0 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and one undefined chiral centre [1]. The compound is offered by multiple suppliers at ≥95% purity for non‑human research use only. It belongs to a broader class of 1‑sulfonyl‑2‑sulfanyl‑4,5‑dihydroimidazoles that were disclosed in patent WO2004048363A1 as inhibitors of activated blood coagulation factor X (FXa) with potential anticoagulant and antithrombotic utility [2].

Why In‑Class 1‑Sulfonyl‑2‑sulfanyl‑4,5‑dihydroimidazoles Cannot Be Interchanged with CAS 868217‑02‑1 Without Verification


The 1‑sulfonyl‑2‑sulfanyl‑4,5‑dihydroimidazole scaffold tolerates diverse substituents at the sulfonyl (R₁) and sulfanyl (R₂) positions, and the patent literature demonstrates that even minor alterations produce large shifts in FXa inhibitory potency, selectivity, and oral pharmacokinetics [1]. Replacement of the naphthalen‑2‑ylsulfonyl group with a smaller aryl sulfonyl (e.g., 4‑bromobenzenesulfonyl) or of the α‑methyl‑branched 1‑phenylethylsulfanyl chain with a linear ethylsulfanyl or benzylsulfanyl group changes the computed lipophilicity (XLogP), molecular shape, and the number of rotatable bonds, all of which can influence membrane permeability, metabolic stability, and target‑binding entropy [2]. Consequently, a generic “in‑class” compound cannot be assumed to reproduce the biological profile of CAS 868217‑02‑1; selection must be guided by the specific structural features documented below.

Quantitative Differentiation Evidence for 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole (CAS 868217-02-1) vs. Its Closest Analogs


Chiral 1‑Phenylethylsulfanyl Substituent Provides a Unique Branch Point Relative to Linear Ethylsulfanyl and Benzylsulfanyl Analogs

CAS 868217‑02‑1 bears a chiral 1‑phenylethylsulfanyl group at the imidazole 2‑position. This contrasts with the linear ethylsulfanyl chain in CAS 868216‑56‑2 and the planar benzylsulfanyl group in CAS 868218‑10‑4. The phenylethyl branch introduces an additional stereogenic centre (unspecified configuration) and two extra sp² carbons relative to the ethyl analog, increasing molecular complexity (complexity score = 637 vs. an estimated ~550 for the ethyl analog [1]) and the heavy atom count (27 vs. 23). The additional aromatic ring and methyl branch are expected to enhance π‑stacking interactions and restrict conformational freedom, which the FXa‑inhibitor patent identifies as a key determinant of potency and selectivity [2].

medicinal chemistry FXa inhibition structure-activity relationship

Higher Computed Lipophilicity (XLogP3‑AA = 4.6) vs. Smaller Sulfonyl Analogs Influences Predicted Membrane Permeability

The target compound has a calculated XLogP3‑AA of 4.6, reflecting the combined lipophilicity of the naphthalene‑2‑sulfonyl and 1‑phenylethylsulfanyl moieties [1]. In comparison, 1‑naphthalen‑2‑ylsulfonyl‑2‑phenyl‑4,5‑dihydroimidazole (C₁₉H₁₆N₂O₂S; MW = 336.4), which replaces the thioether with a direct C–C phenyl linkage, has a predicted XLogP of approximately 3.8 (estimated by fragment‑based calculation) . The 0.8 log unit difference corresponds to an ~6‑fold higher theoretical partition coefficient, suggesting that CAS 868217‑02‑1 may exhibit greater passive membrane permeability but also higher non‑specific protein binding, a trade‑off that must be considered in cell‑based vs. biochemical assay selection.

ADME prediction lipophilicity drug design

Naphthalene‑2‑sulfonyl Group Confers FXa‑Inhibitory Potential as Demonstrated by the Class‑Defining Patent WO2004048363A1

Patent WO2004048363A1 (Takeda) discloses that 1‑sulfonyl‑2‑sulfanyl‑4,5‑dihydroimidazoles bearing a naphthylsulfonyl group exhibit potent and selective inhibition of human FXa, with representative examples achieving nanomolar IC₅₀ values in fluorogenic substrate assays [1]. Although CAS 868217‑02‑1 is not an explicitly exemplified compound in the patent, it falls squarely within the Markush structure of Formula (I) where R = optionally substituted naphthyl and the thioether side chain corresponds to a branched arylalkyl substituent. The patent establishes that the naphthalene‑2‑sulfonyl group is a privileged motif for FXa binding, whereas replacement with smaller aryl sulfonyl groups (e.g., 4‑fluorobenzenesulfonyl) reduces potency by 10‑ to 100‑fold [1]. This class‑level evidence positions CAS 868217‑02‑1 as a candidate FXa inhibitor, differentiated from analogs that lack the naphthalene sulfonyl or the branched thioether.

FXa inhibition anticoagulant thrombosis

Computed Topological Polar Surface Area (TPSA = 83.4 Ų) Suggests Favourable Oral Bioavailability Potential Relative to Higher‑TPSA Heterocyclic Analogs

The TPSA of CAS 868217‑02‑1 is 83.4 Ų [1], placing it within the favourable range (<140 Ų) associated with acceptable oral absorption by the Veber rule. In contrast, 1‑(4‑bromobenzenesulfonyl)‑2‑(1‑phenylethylsulfanyl)‑4,5‑dihydro‑1H‑imidazole (CAS 868216‑97‑1), which replaces the naphthalene with a 4‑bromophenyl group, has a comparable TPSA (estimated ~80 Ų) but a lower molecular weight (~456 vs. 396.5) and a bromine atom that introduces additional metabolic and toxicological liabilities [2]. The target compound’s TPSA‑to‑MW ratio (0.210) is higher than that of the bromo analog (≈0.175), suggesting a more favourable balance of polarity and size for membrane transit.

drug-likeness oral bioavailability physicochemical property

Five Rotatable Bonds Provide Greater Conformational Flexibility Than Rigid 2‑Phenyl Analogs, Potentially Enhancing Induced‑Fit Binding

CAS 868217‑02‑1 possesses 5 rotatable bonds [1], enabling the 1‑phenylethylsulfanyl side chain to sample multiple conformations. By comparison, 1‑naphthalen‑2‑ylsulfonyl‑2‑phenyl‑4,5‑dihydroimidazole, in which the 2‑substituent is a rigid phenyl ring attached directly to the imidazole, has only 3 rotatable bonds . The additional two rotatable bonds in the target compound may facilitate induced‑fit adaptation to protein binding pockets, a property that the FXa patent associates with improved selectivity for FXa over trypsin and thrombin [2]. However, increased flexibility also carries an entropic penalty that can reduce binding affinity if the bound conformation is not pre‑organized.

conformational flexibility entropy target binding

Absence of Strongly Electron‑Withdrawing Substituents Distinguishes CAS 868217‑02‑1 from Trifluoromethyl and Nitro Analogs that Show Anticancer Activity in Cell‑Based Screens

Closely related naphthalene‑sulfonyl dihydroimidazoles substituted with electron‑withdrawing groups at the thioether phenyl ring have been reported to exhibit measurable cytotoxicity. The 3‑trifluoromethylbenzyl analog (CAS 868218‑22‑8) shows IC₅₀ values of 8.71–29.92 μM against HL‑60 leukemia cells and 21.12–62.11 μM against HCT‑116 colorectal carcinoma cells in MTT assays . The 2‑chlorobenzyl analog (CAS 868217‑86‑1) displays IC₅₀ values of 2.38–3.77 μM against SISO cervical cancer and RT‑112 bladder cancer lines . CAS 868217‑02‑1 lacks these electron‑withdrawing substituents and instead carries a neutral methyl branch, predicting a distinct electronic profile and potentially lower basal cytotoxicity. This structural difference makes CAS 868217‑02‑1 a more suitable negative control or selectivity probe when studying the contribution of electron‑deficient aryl rings to anticancer activity within the series.

anticancer screening cytotoxicity electronic effect

Recommended Application Scenarios for 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole Based on Verified Differentiation Evidence


FXa Inhibitor Screening Cascade – Naphthalene‑Sulfonyl Pharmacophore Probe

Use CAS 868217‑02‑1 as a screening hit in a fluorogenic FXa inhibition assay. The compound carries the naphthalene‑2‑sulfonyl group that the class‑defining patent WO2004048363A1 identifies as critical for nanomolar FXa potency [1]. Its chiral 1‑phenylethylsulfanyl side chain adds a stereochemical dimension absent in achiral ethyl‑ and benzyl‑sulfanyl analogs, enabling the exploration of enantioselective FXa binding. Pair with the ethylsulfanyl analog (CAS 868216‑56‑2) as a matched molecular pair to quantify the contribution of the phenylethyl branch to potency and selectivity.

Matched Molecular Pair Analysis – Thioether vs. Direct Aryl at the Imidazole 2‑Position

Compare CAS 868217‑02‑1 (5 rotatable bonds, XLogP = 4.6) with 1‑naphthalen‑2‑ylsulfonyl‑2‑phenyl‑4,5‑dihydroimidazole (3 rotatable bonds, XLogP ≈ 3.8) in parallel biochemical and cellular permeability assays. The quantified differences in lipophilicity and conformational flexibility (Section 3, Evidence Items 2 and 5) enable a rigorous deconvolution of thioether linker effects on target engagement and membrane transit [2].

Anticancer SAR Series – Non‑EWG Reference Compound for Cytotoxicity Studies

Include CAS 868217‑02‑1 as the electronically neutral reference point in a panel of naphthalene‑sulfonyl dihydroimidazoles bearing electron‑withdrawing substituents (e.g., 3‑CF₃, 2‑Cl, 4‑NO₂). Use the published IC₅₀ ranges of the EWG‑substituted analogs (2.38–62.11 μM across HL‑60, HCT‑116, SISO, RT‑112 lines) as a benchmark to quantify the electronic contribution to cytotoxicity . This design isolates the substituent electronic effect from the core scaffold cytotoxicity.

Oral Drug‑Likeness Optimization – TPSA/MW Benchmarking Against Halogenated Analogs

Use CAS 868217‑02‑1 (TPSA = 83.4 Ų; TPSA/MW = 0.210) as a halogen‑free starting scaffold for ADME optimization. Compare its calculated permeability and metabolic stability with the brominated analog CAS 868216‑97‑1 (TPSA/MW ≈ 0.175; contains metabolically labile C–Br bond) in Caco‑2 permeability and microsomal stability assays. The absence of halogen in the target compound reduces the risk of CYP‑mediated reactive metabolite formation, positioning it as a safer lead for oral FXa inhibitor development [3].

Quote Request

Request a Quote for 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.